molecular formula C12H13N3O2 B1332212 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 54052-76-5

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1332212
CAS RN: 54052-76-5
M. Wt: 231.25 g/mol
InChI Key: MYCQVAUSXCWYKG-UHFFFAOYSA-N
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Description

The compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known to participate in various chemical reactions and can be synthesized through different methods, often involving condensation processes and cyclization reactions .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of a related compound, 6-(4-amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydro-pyrimidin-5-yl)-3,6-dimethyl-2-(methylthio)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,5-dione, was achieved using a microwave-induced cyclocondensation reaction with cerium ammonium nitrate (CAN) as a catalyst, yielding a 60% success rate . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing nitrogen atoms. The title compound from one of the studies, 6-Amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate, consists of two molecules of the pyrimidine derivative and a molecule of water, forming a one-dimensional hydrogen-bonded chain in the crystal structure . This indicates that the compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" may also exhibit hydrogen bonding capabilities, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives are reactive and can undergo various chemical transformations. For example, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives can lead to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives, depending on the substituents present on the amino acid derivatives . These reactions are indicative of the potential reactivity of the compound "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" in forming new heterocyclic systems or engaging in condensation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. The presence of amino groups, for instance, can enhance the solubility in water and contribute to the formation of hydrogen bonds, as seen in the hemihydrate form of a related compound . The reactivity of these compounds with other chemicals, such as amino acids or sulfur-containing reagents, can lead to the formation of new derivatives with potentially different physical and chemical properties . The exact properties of "6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione" would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the studies.

Scientific Research Applications

Novel Pyrimido[4,5-d]Pyrimidine Derivatives Hamama et al. (2012) investigated the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. The study provides insights into the construction of these derivatives, which could be significant in various chemical and pharmaceutical applications (Hamama et al., 2012).

Optical and Nonlinear Optical Applications Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives involving 6-amino-1,3-dimethylpyrimidine-2,-4(1H, 3H)-dione. The study focused on their antimicrobial, photoluminescence properties, and potential in nonlinear optical device fabrications, indicating the compound's relevance in advanced material science (Mohan et al., 2020).

Synthesis of Dihydropyrimidine Derivatives Udayakumar et al. (2017) reported the synthesis of various dihydropyrimidine-2,4(1H,3H)-dione derivatives, starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor. Their study opens up potential avenues in the synthesis of novel compounds with potential applications in medicinal chemistry (Udayakumar et al., 2017).

Synthesis of Pyrido[2,3-d]Pyrimidine Derivatives Girreser et al. (2004) explored the synthesis of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyluracil. This study contributes to the understanding of functionalization in pyrido[2,3-d]pyrimidine derivatives, which is significant for developing pharmacologically active compounds (Girreser et al., 2004).

properties

IUPAC Name

6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCQVAUSXCWYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362814
Record name 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

54052-76-5
Record name 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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